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Cat. No.: B12401228 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
MTR-106 is a novel and potent small molecule that functions as a G-quadruplex (G4) stabilizer.

[1][2][3] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid

sequences, and their stabilization can induce DNA damage and inhibit cellular proliferation,

making them an attractive target in oncology. MTR-106 has demonstrated significant

antiproliferative activity in cancer cells, particularly those with deficiencies in homologous

recombination repair, such as BRCA-deficient cancers.[1][2] The mechanism of action involves

the induction of DNA damage, which subsequently leads to cell cycle arrest and apoptosis,

thereby inhibiting tumor growth.[1][2]

Mechanism of Action and Impact on Cell Cycle
MTR-106 exerts its anticancer effects by binding to and stabilizing G-quadruplex structures in

the DNA of cancer cells. This stabilization obstructs DNA replication and transcription, leading

to DNA damage. In response to this damage, cellular checkpoint mechanisms are activated,

halting the cell cycle to allow for DNA repair. If the damage is too extensive, the cell is directed

towards apoptosis.

Specifically, treatment of cancer cells with MTR-106 has been shown to cause a significant

arrest in the G2/M phase of the cell cycle.[3] This is a common cellular response to DNA

damage, preventing cells with compromised genomes from proceeding into mitosis. Flow
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cytometry is an invaluable tool for quantifying this effect by measuring the DNA content of

individual cells within a population.

Quantitative Data Summary
The following table summarizes the representative effects of MTR-106 on the cell cycle

distribution of Capan-1 pancreatic cancer cells after 24 hours of treatment. Data illustrates a

dose-dependent increase in the percentage of cells in the G2/M phase, with a corresponding

decrease in the G0/G1 population, indicative of a G2/M arrest.

Treatment
Concentration (µM)

G0/G1 Phase (%) S Phase (%) G2/M Phase (%)

0 (Vehicle Control) 55 25 20

0.1 45 23 32

0.3 35 20 45

1.0 25 15 60
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Caption: MTR-106 signaling pathway leading to G2/M cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis of MTR-
106 Treated Cells by Flow Cytometry
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This protocol details the steps for treating a cancer cell line (e.g., Capan-1) with MTR-106 and

analyzing the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials
MTR-106 (stock solution in DMSO)

Appropriate cancer cell line (e.g., Capan-1)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA

70% Ethanol (ice-cold)

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

RNase A (100 µg/mL in PBS)

Flow cytometry tubes

Microcentrifuge tubes

Cell culture plates (6-well)

Flow cytometer

Experimental Workflow Diagram
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Cell Preparation and Treatment

Fixation

Staining

Flow Cytometry Analysis

1. Seed cells in 6-well plates

2. Treat with MTR-106 for 24h

3. Harvest and wash cells

4. Fix cells in cold 70% ethanol

5. Incubate at -20°C (≥ 2 hours)

6. Wash cells with PBS

7. Treat with RNase A

8. Stain with Propidium Iodide

9. Acquire data on flow cytometer

10. Analyze cell cycle distribution

Click to download full resolution via product page

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12401228?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12401228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol Steps
Cell Seeding:

Culture Capan-1 cells in complete medium.

Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight in a 37°C,

5% CO2 incubator.

MTR-106 Treatment:

Prepare dilutions of MTR-106 in complete medium to final concentrations (e.g., 0.1, 0.3,

and 1.0 µM). Include a vehicle control (DMSO) at the same final concentration as the

highest MTR-106 dose.

Remove the old medium from the cells and add the medium containing the different

concentrations of MTR-106 or vehicle control.

Incubate the cells for 24 hours.

Cell Harvesting:

After incubation, collect the culture medium (which may contain detached, apoptotic cells).

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

Combine the detached cells with their corresponding collected medium.

Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at

300 x g for 5 minutes.

Discard the supernatant and wash the cell pellet once with cold PBS.

Fixation:

Resuspend the cell pellet in 500 µL of cold PBS.

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell

suspension for fixation.
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Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for

several weeks.

Staining:

Pellet the fixed cells by centrifugation at 800 x g for 5 minutes.

Carefully decant the ethanol.

Wash the cell pellet with 5 mL of PBS and centrifuge again.

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

Incubate the cells in the dark at room temperature for 30 minutes.

Flow Cytometry Analysis:

Transfer the stained cell suspension to flow cytometry tubes.

Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the

fluorescence emission at approximately 617 nm.

Collect data for at least 10,000 events per sample.

Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution

based on the DNA content histogram. Gate on single cells to exclude doublets and

aggregates. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N

DNA content. Cells in the S phase will have DNA content between 2N and 4N.
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To cite this document: BenchChem. [Application Notes: MTR-106 and Cell Cycle Analysis
Using Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12401228#mtr-106-and-cell-cycle-analysis-using-
flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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